molecular formula C16H26ClN3O11 B13763590 4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride CAS No. 4752-89-0

4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride

Cat. No.: B13763590
CAS No.: 4752-89-0
M. Wt: 471.8 g/mol
InChI Key: YWDWAFGERSTJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrimidinone core. It is often used in biochemical and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of amino and hydroxyl groups through various chemical reactions. Common reagents used in these steps include amines, alcohols, and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Amino and hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzeneethanamine-d4: A compound with a similar amino group but different functional groups.

    1-Amino-3-hydroxy-4,4,4-trifluorobutane: Another compound with an amino group and hydroxyl groups but a different core structure.

Uniqueness

4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride is unique due to its complex structure and multiple hydroxyl groups, which provide diverse chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

4752-89-0

Molecular Formula

C16H26ClN3O11

Molecular Weight

471.8 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C16H25N3O11.ClH/c17-7-1-2-19(16(27)18-7)14-11(25)10(24)13(6(4-21)28-14)30-15-12(26)9(23)8(22)5(3-20)29-15;/h1-2,5-6,8-15,20-26H,3-4H2,(H2,17,18,27);1H

InChI Key

YWDWAFGERSTJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.